molecular formula C10H13ClN2O B6210796 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine CAS No. 1598873-60-9

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine

Cat. No.: B6210796
CAS No.: 1598873-60-9
M. Wt: 212.67 g/mol
InChI Key: ZHXMAQZJJFDXNR-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine (C₁₀H₁₃ClN₂O) is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a 1-methoxycyclobutyl substituent at position 2 . Its SMILES notation is CC1=CC(=NC(=N1)C2(CCC2)OC)Cl, and its InChIKey is ZHXMAQZJJFDXNR-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) for the [M+H]+ adduct is predicted to be 138.3 Ų, indicating moderate molecular size and polarity .

Properties

CAS No.

1598873-60-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine

InChI

InChI=1S/C10H13ClN2O/c1-7-6-8(11)13-9(12-7)10(14-2)4-3-5-10/h6H,3-5H2,1-2H3

InChI Key

ZHXMAQZJJFDXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2(CCC2)OC)Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves several steps. One common synthetic route includes the reaction of 4-chloro-6-methylpyrimidine with 1-methoxycyclobutylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Comparisons

The table below compares key features of 4-chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Features CCS [M+H]+ (Ų) Applications/Notes
Target compound 2: 1-Methoxycyclobutyl; 4: Cl; 6: Me C₁₀H₁₃ClN₂O Cyclic methoxy group; moderate CCS (138.3) 138.3 Synthetic intermediate; no bioactivity data
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 2: MeS; 4: Cl; 6: EtO C₇H₉ClN₂OS Linear alkoxy (EtO) and thioether (MeS) substituents N/A Potential agrochemical intermediate
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine 2: 3-Fluoroaryl; 4: Cl; 6: Me C₁₁H₈ClFN₂ Aromatic substituent; higher CCS (144.6) due to phenyl ring 144.6 Requires safety handling (GHS)
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 2: Me; 4: Cl; 5: NH₂; 6: MeO C₆H₈ClN₃O Amino group at position 5; hydrogen-bonding capability N/A Pharmaceutical intermediate
CyPPA (KCa2 channel modulator analog) 2: 3,5-Dimethylpyrazole; 4: Cl; 6: Me C₁₄H₁₆ClN₅ Bulky pyrazole substituent; optimized for ion channel modulation N/A Neurotherapeutic candidate
Key Observations:
  • Substituent Effects : The target compound’s 1-methoxycyclobutyl group introduces steric bulk but less than aryl or cyclohexyl substituents (e.g., CyPPA). This may enhance solubility compared to aromatic analogs .
  • Electronic Properties : The chloro group at position 4 acts as a leaving group, enabling nucleophilic substitutions, while the methoxycyclobutyl group provides electron-donating effects .
  • CCS Trends : Aryl-substituted analogs (e.g., 3-fluorophenyl derivative) exhibit higher CCS values due to increased molecular surface area .
Structure-Activity Relationships (SAR)
  • Position 2 Modifications: Cycloalkoxy vs. Aryl: The methoxycyclobutyl group in the target compound likely reduces π-π stacking compared to aryl-substituted analogs but improves metabolic stability over thioethers (e.g., methylthio derivatives) . Cyclohexyl vs.
  • Position 4 : Chloro substituents are conserved across analogs for synthetic versatility (e.g., further functionalization) .

Biological Activity

4-Chloro-2-(1-methoxycyclobutyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets.

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O
  • CAS Number : 1598873-60-9
  • Molecular Weight : 212.67 g/mol

The mechanism of action of this compound is not fully elucidated in the literature; however, similar compounds in the pyrimidine class have been shown to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom and methoxy group may enhance its affinity for these targets, potentially leading to inhibition or modulation of specific biological pathways.

Anticancer Potential

Recent studies have indicated that pyrimidine derivatives exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown activity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells, suggesting a possible therapeutic application in oncology.

Enzyme Inhibition

Pyrimidines are known to act as enzyme inhibitors. The specific activity of this compound against enzymes involved in nucleic acid metabolism or signal transduction pathways remains to be thoroughly investigated. However, similar compounds have been reported to inhibit key enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical in DNA synthesis.

Case Studies

  • Antiproliferative Activity : A study on related pyrimidine derivatives showed significant antiproliferative effects against human cancer cell lines, with IC50_{50} values ranging from 10 to 20 µM. These findings suggest that this compound may possess similar properties.
  • Selectivity and Toxicity : Research has indicated that certain pyrimidines exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

Data Tables

Property Value
Molecular Weight212.67 g/mol
CAS Number1598873-60-9
Anticancer ActivityIC50_{50} ~10-20 µM (related compounds)
Enzyme TargetsThymidylate synthase, Dihydrofolate reductase (similar activity expected)

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